5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide, also known by its IUPAC name (E)-1-(4-tert-butylphenyl)-3-[(3-nitrophenyl)methylidene]-1H-1,2,4-triazol-4-yl hydrogen sulfide , is a fascinating compound with a complex structure. Let’s break it down:
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Core Structure: : The compound features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The triazole moiety imparts unique properties to this compound.
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Functional Groups
- A tert-butyl group (4-tert-butylphenyl) is attached to one of the triazole ring carbons.
- An aryl nitro group ((3-nitrophenyl)methylidene) is conjugated with the triazole ring, providing additional reactivity.
Preparation Methods
Synthetic Routes:
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Condensation Reaction
- The compound can be synthesized via a condensation reaction between 4-tert-butylphenylhydrazine and 3-nitrobenzaldehyde . The reaction proceeds under acidic conditions, leading to the formation of the triazole ring.
- The methylidene group arises from the aldehyde functionality in 3-nitrobenzaldehyde.
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Hydrogen Sulfide Addition
- To introduce the hydrosulfide group, hydrogen sulfide gas (H₂S) is bubbled through the reaction mixture.
- The resulting compound is isolated and purified.
Industrial Production:
- Industrial-scale production typically involves batch or continuous processes, optimizing yield and purity.
Chemical Reactions Analysis
Oxidation: The compound is susceptible to oxidation due to the presence of the nitro group. Oxidation can lead to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Sodium borohydride (NaBH₄) for reduction, and strong acids for condensation reactions.
Major Products: The reduced amine and various derivatives resulting from substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for designing novel triazole-based ligands and catalysts.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Employed in materials science, including polymer modification and surface functionalization.
Mechanism of Action
Molecular Targets: The compound may interact with enzymes, receptors, or cellular components due to its structural complexity.
Pathways Involved: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The combination of tert-butyl, nitro, and triazole moieties makes this compound distinctive.
Similar Compounds: Other triazole derivatives, such as 1,2,4-triazoles with different substituents.
Properties
Molecular Formula |
C19H19N5O2S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19N5O2S/c1-19(2,3)15-9-7-14(8-10-15)17-21-22-18(27)23(17)20-12-13-5-4-6-16(11-13)24(25)26/h4-12H,1-3H3,(H,22,27)/b20-12+ |
InChI Key |
NLRQUOZYFXVGBH-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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